Simalikalactone D

Catalog No.
S648442
CAS No.
M.F
C25H34O9
M. Wt
478.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Simalikalactone D

Product Name

Simalikalactone D

IUPAC Name

[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17R)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-methylbutanoate

Molecular Formula

C25H34O9

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C25H34O9/c1-6-10(2)21(30)34-16-18-24(5)20(29)15(27)17-23(4)12(11(3)7-13(26)19(23)28)8-14(33-22(16)31)25(17,18)9-32-24/h7,10,12,14-20,27-29H,6,8-9H2,1-5H3/t10-,12+,14-,15-,16-,17-,18+,19-,20+,23+,24-,25-/m1/s1

InChI Key

OKIKYYZNNZCZRX-ZPUVFWQWSA-N

Synonyms

simalikalactone D

Canonical SMILES

CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C

Isomeric SMILES

CC[C@@H](C)C(=O)O[C@@H]1[C@H]2[C@@]3([C@H]([C@@H]([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C

Simalikalactone D is a quassinoid isolated from Quassia amara and Quassia africana. It has been shown to exhibit antimalarial, cytotoxic and antiviral activities. It has a role as a metabolite, an antineoplastic agent, an antiviral agent and an antimalarial. It is a quassinoid, an organic heteropentacyclic compound, a delta-lactone, a cyclic ether, an enone, a secondary alcohol, a triol and a secondary alpha-hydroxy ketone.

Simalikalactone D is a naturally occurring compound classified as a quassinoid, primarily derived from the plant Quassia amara, which is known for its traditional use in herbal medicine, particularly in treating malaria. This compound exhibits a complex structure characterized by a pentacyclic framework, which contributes to its biological activity. Simalikalactone D has garnered attention for its potential therapeutic properties, particularly in the field of antimalarial research due to its efficacy against Plasmodium falciparum, the parasite responsible for malaria .

That are of interest in synthetic organic chemistry. The compound can be synthesized through several methods, including regioselective hydroxylation and stereocontrolled epoxidation. Notably, synthetic studies have demonstrated the construction of its complex structure via multi-step reactions that involve the formation of multiple chiral centers . These reactions are crucial for understanding the compound's reactivity and potential modifications for enhanced biological activity.

Simalikalactone D exhibits significant biological activities, most notably its antimalarial properties. Research has shown that it effectively inhibits the growth of Plasmodium falciparum in vitro, highlighting its potential as a lead compound for developing new antimalarial therapies . Additionally, preliminary studies suggest that Simalikalactone D may possess anticancer properties, demonstrating antiproliferative effects against various cancer cell lines, including breast cancer cells . Its mechanisms of action are still under investigation, but they may involve disruption of cellular processes in both malaria parasites and cancer cells.

Simalikalactone D has several applications:

  • Pharmaceutical Development: Due to its antimalarial and anticancer properties, it is being explored as a potential lead compound for new drug formulations targeting these diseases.
  • Traditional Medicine: It continues to be significant in ethnomedicine, particularly in regions where Quassia amara is used as a herbal remedy.
  • Research Tool: Its unique structure and biological activity make it valuable for studying mechanisms of action against malaria and cancer.

Studies on Simalikalactone D have focused on its interactions with biological systems:

  • Antimalarial Mechanism: Research indicates that Simalikalactone D may interfere with metabolic pathways in Plasmodium falciparum, although specific targets remain to be fully elucidated .
  • Cytotoxicity: Interaction studies have shown varying degrees of cytotoxicity in different cancer cell lines, suggesting selective action that warrants further investigation into its mechanism of action and potential side effects .

Simalikalactone D shares structural similarities with other quassinoids and natural products. Some notable similar compounds include:

  • Simalikalactone E: A close structural analog derived from the same plant source, exhibiting similar antimalarial properties but differing slightly in efficacy and potency.
  • Quassin: Another quassinoid known for its insecticidal properties and some reported antimalarial activity.
  • Brusatol: A quassinoid with documented anticancer effects that may exhibit synergistic activity when combined with other chemotherapeutic agents.

Comparison Table

CompoundSourceBiological ActivityUnique Features
Simalikalactone DQuassia amaraAntimalarial, anticancerLow yield from natural sources
Simalikalactone EQuassia amaraAntimalarialNewer discovery
QuassinQuassia amaraInsecticidal, antimalarialTraditional use in pest control
BrusatolBrucea javanicaAnticancerSynergistic effects with other drugs

Uniqueness

Simalikalactone D is unique due to its specific structural features that confer potent biological activities. Its low natural yield necessitates synthetic methods for further research and application development. The ongoing exploration into its mechanisms of action and potential modifications continues to highlight its significance in medicinal chemistry.

Molecular Characterization

Simalikalactone D belongs to the quassinoid class of triterpenoid derivatives, defined by a degraded triterpene skeleton with a C20 or C25 backbone. Its molecular formula is $$ \text{C}{25}\text{H}{34}\text{O}_9 $$, with a molecular weight of 478.5 g/mol. The compound features 12 chiral centers and a pentacyclic framework comprising fused furanolactone, tetracyclic diterpene, and epoxy methano groups.

IUPAC Nomenclature

The systematic IUPAC name is:
$$ (1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16\text{-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo}[12.5.0.0^{1,6}.0^{2,17}.0^{8,13}]\text{nonadec-9-en-3-yl} $$ $$ (2R)\text{-2-methylbutanoate} $$.

Key Functional Groups

  • Epoxymethano bridge: Between C-8 and C-13, critical for bioactivity.
  • Ester group: At C-15, linked to a (2R)-2-methylbutanoate moiety.
  • α,β-unsaturated ketone: At C-2 and C-3, contributing to electrophilic reactivity.

Table 1: Core Structural Features of Simalikalactone D

FeaturePositionRole in Bioactivity
Epoxymethano bridgeC8–C13Enhances antiviral activity
Ester groupC15Mediates cytotoxicity
α,β-unsaturated ketoneC2–C3Enables Michael addition

Historical Discovery and Primary Plant Sources

Initial Isolation and Taxonomic Sources

SKD was first reported in 1993 from Simaba cedron (Simaroubaceae) in Colombia. Subsequent studies identified it in:

  • Simarouba tulae (Puerto Rico)
  • Quassia africana (West Africa)
  • Simaba multiflora (Brazilian Amazon)
  • Quassia amara (French Guiana)

Ecological Distribution

SKD occurs predominantly in root bark and leaf tissues, with concentrations varying by species:

  • Q. amara leaves: 0.02–0.05% dry weight
  • S. tulae stems: 0.12% dry weight

Table 2: Plant Sources and Geographic Origins

SpeciesTissueRegionYield (% dry wt)
Simarouba tulaeStemsPuerto Rico0.12
Quassia africanaRoot barkDemocratic Congo0.08
Simaba multifloraBarkBrazilian Amazon0.04

Phytochemical Significance in Sapindales Family

Biosynthetic Pathway

Quassinoids like SKD derive from the oxidative degradation of tirucallane-type triterpenes. Key steps include:

  • Cyclization: Protolimonoid triterpene → apotirucallol intermediate.
  • Oxidative cleavage: Loss of 10 carbons to form C15 skeleton.
  • Functionalization: Addition of epoxy, hydroxyl, and ester groups.

Chemotaxonomic Marker

SKD serves as a chemotaxonomic marker for Simaroubaceae genera due to its restricted distribution:

  • Simarouba: SKD co-occurs with glaucarubolone.
  • Quassia: Found alongside quassin and neoquassin.

Table 3: Co-occurring Metabolites in Simaroubaceae

GenusCompanion CompoundsShared Biosynthetic Nodes
SimaroubaGlaucarubolone, CedroninApotirucallol oxidation
QuassiaQuassin, NeoquassinDammarane-type precursors

Ecological Roles

  • Antifeedant: Deters herbivores via bitter taste.
  • Allelopathic: Inhibits germination of competing plants.
  • Antipathogen: Suppresses fungal hyphae growth in soil.

Simalikalactone D biosynthesis follows a conserved protolimonoid pathway that establishes a fundamental evolutionary connection with limonoids, confirming long-standing hypotheses about the shared origins of these structurally distinct triterpenoid classes [1]. The biosynthetic pathway begins with the cyclization of 2,3-oxidosqualene by oxidosqualene cyclase enzymes, producing tirucalla-7,24-dien-3β-ol as the initial triterpene scaffold [1] [2]. This cyclization product serves as the common precursor for both quassinoid and limonoid biosynthesis, representing the earliest point of divergence in the specialized metabolism of Sapindales plants [1] [3].

The shared protolimonoid pathway demonstrates remarkable conservation across plant families within the Sapindales order. Phylogenetic analysis reveals that the oxidosqualene cyclase responsible for tirucalla-7,24-dien-3β-ol synthesis in Ailanthus altissima (AaTS) shares 86% amino acid identity with its counterpart in Melia azedarach (MaTS) and 84% identity with Citrus sinensis (CsOSC1) [1] [2]. This high degree of conservation suggests that the protolimonoid pathway represents an ancient biochemical innovation that preceded the evolutionary diversification of quassinoids and limonoids [1] [4].

The protolimonoid intermediate melianol represents a critical branching point in the biosynthesis of both compound classes [1] [2]. Recent molecular evidence demonstrates that melianol formation involves identical enzymatic steps in both quassinoid and limonoid biosynthesis, catalyzed by homologous cytochrome P450 monooxygenases [1] [2]. In Ailanthus altissima, AaCYP71CD4 and AaCYP71BQ17 convert tirucalla-7,24-dien-3β-ol through dihydroniloticin to melianol, while their homologs MaCYP71CD2 and MaCYP71BQ5 in Melia azedarach and CsCYP71CD1 and CsCYP71BQ4 in Citrus sinensis catalyze identical transformations [1] [2] [5].

The structural characteristics of melianol reveal the molecular basis for its role as a shared intermediate. This protolimonoid contains a hemiacetal ring structure formed through spontaneous cyclization following cytochrome P450-mediated oxidations [2]. The hemiacetal ring formation results from nucleophilic attack at the C-21 position, creating the characteristic structural motif that defines protolimonoids [2]. Melianol exists as an epimeric mixture in solution due to the reversible nature of hemiacetal ring opening and reformation, with different stereochemistries observed at the C-21 position [2].

Enzymatic Steps in Quassinoid Biosynthesis

The enzymatic pathway for Simalikalactone D biosynthesis involves a complex series of cytochrome P450 monooxygenases, isomerases, and oxidoreductases that transform the protolimonoid melianol into the final quassinoid product [1] [6]. The initial post-melianol transformation is catalyzed by cytochrome P450 monooxygenase AaCYP88A154, which performs a crucial epoxidation reaction at the C-7/C-8 position of melianol [6]. This epoxidation creates 7,8-epoxymelianol, a highly reactive intermediate that undergoes spontaneous rearrangement to form multiple oxidized products [6].

The epoxidation step represents a key control point in quassinoid biosynthesis, as the resulting 7,8-epoxide is inherently unstable and prone to Wagner-Meerwein rearrangement [6]. Without the intervention of specific isomerase enzymes, the epoxide undergoes spontaneous degradation through various pathways, leading to the formation of multiple rearranged products with different stereochemistries [6]. The cytochrome P450 enzyme AaCYP88A154 demonstrates remarkable substrate specificity, accepting only melianol as a substrate and showing no activity toward other triterpene scaffolds [6].

Melianol oxide isomerases represent a novel class of enzymes that have evolved from sterol isomerases to function in quassinoid biosynthesis [5] [6]. These enzymes, designated as AaMOI in Ailanthus altissima, capture the unstable 7,8-epoxymelianol intermediate and promote specific rearrangement pathways [5]. The isomerase activity involves the migration of the C-30 methyl group from C-14 to C-8, accompanied by the formation of characteristic double bond patterns that define mature quassinoid and limonoid scaffolds [5] [6].

Two distinct types of melianol oxide isomerases have been identified, each generating different scaffold architectures [5]. The first type, including AaMOI2 and AaMOI3, promotes the formation of the classic limonoid scaffold with a C-14/C-15 double bond [5]. The second type, exemplified by AaMOI1, catalyzes the formation of glabretal-type scaffolds containing cyclopropane rings through bridging of the C-18 methyl group to C-14 [5]. This enzymatic diversification explains the structural variety observed within the quassinoid and limonoid families.

Subsequent enzymatic steps in Simalikalactone D biosynthesis involve additional cytochrome P450 monooxygenases that perform regioselective oxidations at specific positions on the rearranged scaffold [5]. Aldo-keto reductases contribute to the reduction of carbonyl groups generated during the oxidation sequence, while specialized oxidases introduce the complex oxygenation patterns characteristic of mature quassinoids [5]. The final steps involve the formation of lactone rings and the introduction of ester side chains that define the ultimate structure of Simalikalactone D [7] [8].

Gene Expression and Tissue-Specific Accumulation

The biosynthetic genes for Simalikalactone D exhibit distinct tissue-specific expression patterns that correlate with metabolite accumulation profiles in quassinoid-producing plants [1] [9]. Transcriptome analysis of Ailanthus altissima reveals that the highest expression levels of biosynthetic genes occur in stem bark and root tissues, where quassinoid concentrations are also maximized [1]. The oxidosqualene cyclase AaTS shows very high expression in stem bark and seedling roots, with moderate expression in young leaves and low expression in mature leaves [1].

The cytochrome P450 monooxygenases AaCYP71CD4 and AaCYP71BQ17 demonstrate co-expression patterns that mirror AaTS expression, with Pearson correlation coefficients exceeding 0.85 across different tissue types [1]. This co-expression pattern suggests coordinated transcriptional regulation of the early biosynthetic steps, ensuring balanced flux through the protolimonoid pathway [1]. The tissue-specific expression profiles indicate that quassinoid biosynthesis is most active in metabolically active tissues involved in growth and defense responses [1] [9].

Vascular tissues and cambium regions show intermediate expression levels of biosynthetic genes, reflecting their role in the transport and distribution of quassinoids throughout the plant [1]. The expression patterns correlate with the ecological function of quassinoids as allelopathic compounds, with highest production in tissues that interface with the soil environment where these metabolites exert their inhibitory effects on competing vegetation [1]. Root tissues particularly show elevated expression of biosynthetic genes, consistent with the role of root-secreted quassinoids in soil-mediated allelopathy [1].

The regulation of tissue-specific expression involves complex transcriptional networks that respond to developmental cues and environmental stimuli [9]. Transcription factors associated with secondary metabolism regulation show coordinated expression with biosynthetic genes, suggesting the existence of specialized regulatory circuits that control quassinoid production [9]. The tissue-specific accumulation patterns also reflect the differential expression of transporter genes responsible for the movement of quassinoids from sites of synthesis to sites of storage or secretion [1].

Biosynthetic Intermediates (e.g., Melianol)

Melianol represents the most critical biosynthetic intermediate in the quassinoid pathway, serving as the key branch point where the shared protolimonoid pathway diverges into distinct metabolic routes [1] [2]. This protolimonoid intermediate exhibits unique structural features that facilitate its role as a precursor to both quassinoids and limonoids [2]. The molecular structure of melianol includes a hemiacetal ring formed between the C-21 aldehyde and the C-24 hydroxyl group, creating a six-membered ring that exists in equilibrium between different stereoisomeric forms [2].

The hemiacetal ring structure in melianol is formed through spontaneous cyclization following the sequential action of cytochrome P450 monooxygenases [2]. The formation involves the oxidation of the C-21 position to an aldehyde, followed by nucleophilic attack from the C-24 hydroxyl group [2]. This cyclization reaction occurs spontaneously under physiological conditions, driven by the favorable thermodynamics of six-membered ring formation [2]. The resulting hemiacetal exhibits dynamic behavior in solution, with ring opening and closing occurring at rates that allow for enzymatic capture by downstream biosynthetic enzymes [2].

Tirucalla-7,24-dien-3β-ol serves as the initial biosynthetic intermediate following oxidosqualene cyclization, representing the first committed step in the quassinoid pathway [1] [2]. This triterpene scaffold contains the characteristic tirucallane carbon skeleton with double bonds at positions 7 and 24, providing the structural foundation for all subsequent transformations [1] [2]. The compound demonstrates remarkable stability compared to later intermediates, allowing for efficient enzymatic processing through the early steps of the pathway [1].

Dihydroniloticin represents the first hydroxylation intermediate in the pathway, formed through the action of cytochrome P450 monooxygenase AaCYP71CD4 [1]. This intermediate contains a hydroxyl group at the C-21 position, representing the initial oxidation of the side chain that ultimately leads to hemiacetal formation [1]. The compound serves as the immediate precursor to melianol and demonstrates the sequential nature of cytochrome P450-mediated transformations in the pathway [1].

The epoxidation intermediate 7,8-epoxymelianol represents a crucial but unstable intermediate that undergoes rapid rearrangement to form the mature quassinoid scaffold [6]. This compound contains an epoxide group at the C-7/C-8 position, which serves as the driving force for the Wagner-Meerwein rearrangement that generates the characteristic quassinoid carbon skeleton [6]. The instability of this intermediate necessitates the immediate action of melianol oxide isomerases to capture the reactive species and direct it toward specific rearrangement pathways [6].

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Simalikalactone D

Dates

Last modified: 07-20-2023

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